molecular formula C17H12ClN3O2 B11674259 (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile

Cat. No.: B11674259
M. Wt: 325.7 g/mol
InChI Key: PEMUGHJIHGUASW-SSZFMOIBSA-N
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Description

4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative with an appropriate leaving group on the benzodiazole core.

    Formation of the Oxobutanenitrile Moiety: This can be done through a condensation reaction with a suitable nitrile and carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar core structures but different substituents.

    Phenoxy Derivatives: Compounds with a phenoxy group attached to various cores.

    Oxobutanenitrile Derivatives: Compounds with similar nitrile and carbonyl functionalities.

Uniqueness

4-(4-CHLOROPHENOXY)-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)23-10-16(22)13(9-19)17-20-14-3-1-2-4-15(14)21-17/h1-8,22H,10H2,(H,20,21)/b16-13-

InChI Key

PEMUGHJIHGUASW-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/COC3=CC=C(C=C3)Cl)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(COC3=CC=C(C=C3)Cl)O)C#N

Origin of Product

United States

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